Technical Monograph: 4-(Dimethylamino)pentanoic Acid Hydrochloride
Technical Monograph: 4-(Dimethylamino)pentanoic Acid Hydrochloride
The following technical guide is structured to provide an in-depth analysis of 4-(Dimethylamino)pentanoic acid hydrochloride . It synthesizes chemical principles, synthetic methodologies, and pharmaceutical relevance, adhering to the requested autonomy and scientific rigor.
Structural Elucidation, Synthetic Pathways, and Pharmaceutical Utility
Executive Summary
4-(Dimethylamino)pentanoic acid hydrochloride is a functionalized
This guide details the physicochemical properties, reductive amination synthesis from the platform chemical Levulinic Acid , and the analytical profiling required for its validation in drug development workflows.
Chemical Structure & Stereochemistry
Nomenclature and Identification[1][2]
-
IUPAC Name: 4-(Dimethylamino)pentanoic acid hydrochloride
-
Common Name:
-Dimethyl-4-aminovaleric acid HCl -
Molecular Formula:
-
Molecular Weight: 145.20 g/mol (Free base) / 181.66 g/mol (HCl salt)
-
Chiral Center: Carbon-4 (C4). The molecule exists as
and enantiomers. Synthetic routes starting from achiral Levulinic acid yield a racemate unless chiral catalysts are employed.
Structural Visualization
The following diagram illustrates the connectivity and the critical C4 chiral center.
Physicochemical Profile
| Property | Value / Characteristic | Relevance |
| pKa (Acid) | ~4.6 (Predicted) | Typical of aliphatic carboxylic acids.[1] |
| pKa (Base) | ~9.8 (Predicted) | The tertiary amine is protonated at physiological pH. |
| Solubility | High in | Salt form ensures high aqueous solubility for formulation. |
| Stability | High | Crucial: Unlike 4-aminopentanoic acid, the dimethyl substitution prevents intramolecular cyclization to 5-methyl-2-pyrrolidone. |
| Hygroscopicity | Moderate to High | HCl salts of amino acids attract atmospheric moisture; requires desiccated storage. |
Synthetic Pathway: Reductive Amination
The most robust synthetic route utilizes Levulinic Acid (4-oxopentanoic acid), a widely available bio-based platform chemical. The transformation involves the reductive amination of the ketone functionality using dimethylamine and a hydride source.
Reaction Mechanism
-
Imine/Enamine Formation: Nucleophilic attack of dimethylamine on the C4 ketone of levulinic acid generates an iminium ion intermediate.
-
Reduction: In situ reduction of the iminium species by a hydride donor (e.g., Sodium Triacetoxyborohydride or catalytic hydrogenation).
-
Salt Formation: Acidification with HCl precipitates the stable hydrochloride salt.
Workflow Diagram
Experimental Protocol (Bench-Scale)
Note: This protocol is designed for research purposes and synthesizes the racemic mixture.
Materials
-
Levulinic Acid (CAS: 123-76-2)[1]
-
Dimethylamine (2.0 M solution in THF)
-
Sodium Triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
4M HCl in Dioxane
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask, dissolve Levulinic Acid (10 mmol, 1.16 g) in anhydrous DCE (30 mL).
-
Amine Addition: Add Dimethylamine (12 mmol, 6 mL of 2.0 M solution) followed by catalytic acetic acid (1-2 drops) to promote iminium formation. Stir at room temperature for 30 minutes.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol, 3.18 g) portion-wise over 10 minutes. Rationale: STAB is preferred over
to prevent reduction of the carboxylic acid group. -
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.
-
Quenching: Quench the reaction with saturated
solution. -
Extraction:
-
Since the product is an amino acid (zwitterionic), standard extraction is difficult.
-
Method A (Ion Exchange): Pass the aqueous layer through a cation-exchange resin (Dowex 50W). Wash with water, then elute the product with 2M
. -
Method B (Organic Wash): Adjust pH to ~4 (isoelectric point vicinity) and wash with DCM to remove unreacted levulinic acid. Then adjust pH to >10 and extract the carboxylate salt (difficult) or evaporate to dryness and extract the solid residue with dry ethanol.
-
-
Salt Formation: Dissolve the isolated free amino acid in a minimum amount of dry ethanol/methanol. Add 4M HCl in Dioxane (1.5 eq) dropwise at 0°C.
-
Isolation: Precipitate the salt by adding diethyl ether. Filter the white solid and dry under vacuum.
Analytical Characterization
To validate the structure, the following spectroscopic signals are expected:
Proton NMR ( -NMR, )
- 1.25 ppm (d, 3H): Methyl group at C5 (coupled to C4 methine).
- 1.8 - 2.0 ppm (m, 2H): Methylene protons at C3.
- 2.4 ppm (t, 2H): Methylene protons at C2 (alpha to carbonyl).
-
2.8 ppm (s, 6H): Diagnostic Signal. Two equivalent methyl groups on the nitrogen (
). - 3.1 - 3.3 ppm (m, 1H): Methine proton at C4 (deshielded by the ammonium center).
Mass Spectrometry (ESI-MS)
-
Positive Mode (
): m/z 146.12 (Calculated for ).
Pharmaceutical Applications & Significance[3]
Stable Gamma-Amino Acid Linkers
In peptide chemistry,
-
Peptidomimetics: Increasing resistance to proteolytic degradation.
-
Prodrug Design: Serving as a solubilizing promoiety that can be cleaved by esterases.
Ionizable Lipid Motifs
The structural motif of a tertiary amine separated by a carbon chain from a carboxyl/ester group is fundamental to Ionizable Lipids used in Lipid Nanoparticles (LNPs) for mRNA delivery (e.g., COVID-19 vaccines).
-
Mechanism: The dimethylamino group (
~6.5 in lipids, ~9.5 in free acid) becomes protonated in the acidic endosome, facilitating endosomal escape. -
4-(Dimethylamino)pentanoic acid serves as a model small molecule for studying the pH-dependent ionization behavior of these larger lipid headgroups.
Levulinic Acid Valorization
The synthesis of this molecule represents a high-value utilization of biomass.[2][3] Levulinic acid is derived from cellulose degradation.[1] Converting it into nitrogen-containing fine chemicals (like 4-DMAP) is a key area of "Green Chemistry" research [1].
References
-
Hayes, D. J., et al. "The Biofine Process - Production of Levulinic Acid, Furfural, and Formic Acid from Lignocellulosic Feedstocks." Biorefineries - Industrial Processes and Products, 2006.
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
-
Kütt, A., et al. "pKa values in organic chemistry – making maximum use of the available data."[4] Tetrahedron Letters, 2018, 59(5), 373-384.
-
PubChem. "Compound Summary: 4-(Dimethylamino)pentanoic acid."[5][6] National Library of Medicine, CID 18442969.
-
Sigma-Aldrich. "Levulinic acid: Product Specification and Synthesis Precursor."
Sources
- 1. Levulinic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. A Review on the conversion of levulinic acid and its esters to various useful chemicals [aimspress.com]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 5. 4-(Dimethylamino)pentanoic acid | C7H15NO2 | CID 18442969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 4-(dimethylamino)-4-methylpentanoic acid hydrochloride (C8H17NO2) [pubchemlite.lcsb.uni.lu]
